ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Overview
Description
The compound you mentioned is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The ethyl carboxylate group and the 4-methoxybenzyl group are substituents on the benzimidazole core .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a benzimidazole core with an ethyl carboxylate group and a 4-methoxybenzyl group attached. The exact structure and the positions of these substituents would depend on the specific synthetic route used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound and could be influenced by the presence of the ethyl carboxylate and 4-methoxybenzyl groups .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research in the field often focuses on synthesizing and characterizing novel compounds with potential biological activities. For instance, the synthesis of complex molecules through regioselective methods, demonstrating the intricate chemical reactions that can be employed to create specific structures. This approach is critical for developing compounds with desired properties, including the potential for biological activities (Reddy & Nagaraj, 2008). Similarly, studies on the alkylation and acylation reactions provide insights into modifying aminoimidazoles, which are crucial intermediates in synthesizing various pharmaceuticals (Mackenzie et al., 1988).
Biological and Pharmacological Studies
Another area of application includes evaluating the biological activities of synthesized compounds. Research on novel biphenyl derivatives, for example, includes screening for antioxidant, antibacterial, and antifungal activities, demonstrating the potential of synthetic compounds in therapeutic applications (Maddila et al., 2012). Additionally, the use of DFT (Density Functional Theory) calculations and molecular docking simulations to study the spectroscopic, electronic, and chemical properties of compounds indicates the integration of computational methods in evaluating the pharmaceutical potential of new molecules (Smitha et al., 2021).
Mechanism of Action
Target of action
The compound belongs to the class of benzimidazoles and benzylic compounds. Benzimidazoles are known to interact with various biological targets including tubulin in parasites, and histamine and proton pump receptors in humans . The benzylic position is often involved in metabolic activation and detoxification processes .
Mode of action
Benzylic compounds can undergo various reactions including free radical bromination and nucleophilic substitution .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Benzimidazoles are generally well-absorbed and widely distributed in the body . The presence of the ethyl ester group could potentially enhance its lipophilicity, aiding in cellular membrane penetration.
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. For example, if it acts like other benzimidazoles, it could potentially disrupt cell division in certain organisms .
Action environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with it. For instance, the stability of benzimidazoles can be affected by light and temperature .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPADPSFGUKWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325700 | |
Record name | ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339013-65-9 | |
Record name | ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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